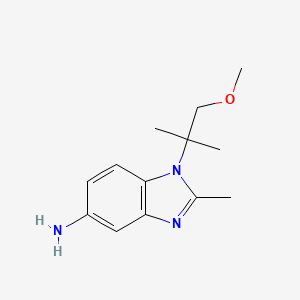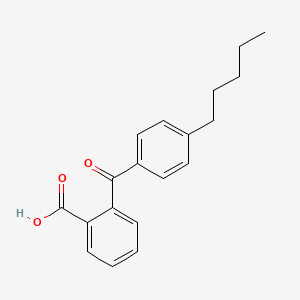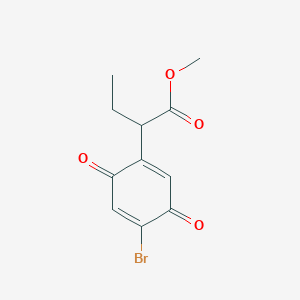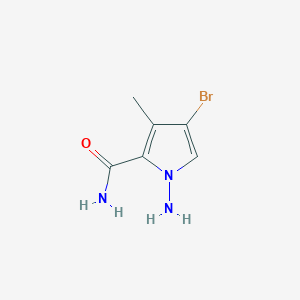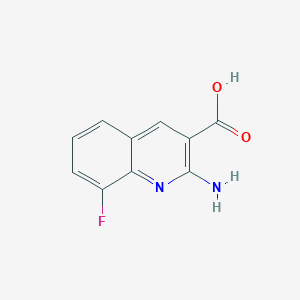![molecular formula C12H9NS2 B15329941 2-(Methylthio)naphtho[2,1-d]thiazole CAS No. 17931-27-0](/img/structure/B15329941.png)
2-(Methylthio)naphtho[2,1-d]thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylthio)naphtho[2,1-d]thiazole is an organic compound with the molecular formula C12H9NS2. It is a heterocyclic compound containing a naphthalene ring fused with a thiazole ring, and a methylthio group attached to the thiazole ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)naphtho[2,1-d]thiazole typically involves the reaction of 2-naphthylamine with carbon disulfide and methyl iodide in the presence of a base. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the thiazole ring. The reaction conditions often include heating the reaction mixture to around 100°C for 30 minutes to achieve optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to enhance yield and reduce production costs. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(Methylthio)naphtho[2,1-d]thiazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, forming the corresponding naphtho[2,1-d]thiazole.
Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions often require a base and are conducted at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Naphtho[2,1-d]thiazole.
Substitution: Various substituted naphtho[2,1-d]thiazoles depending on the nucleophile used.
科学研究应用
2-(Methylthio)naphtho[2,1-d]thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 2-(Methylthio)naphtho[2,1-d]thiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
相似化合物的比较
Similar Compounds
- 2-Methyl-α-naphthothiazole
- 2-Methyl-β-naphthothiazole
- Naphtho[2,3-d]thiazole derivatives
Uniqueness
2-(Methylthio)naphtho[2,1-d]thiazole is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
属性
CAS 编号 |
17931-27-0 |
|---|---|
分子式 |
C12H9NS2 |
分子量 |
231.3 g/mol |
IUPAC 名称 |
2-methylsulfanylbenzo[g][1,3]benzothiazole |
InChI |
InChI=1S/C12H9NS2/c1-14-12-13-10-7-6-8-4-2-3-5-9(8)11(10)15-12/h2-7H,1H3 |
InChI 键 |
RNWCZRGHVWNRHE-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC2=C(S1)C3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


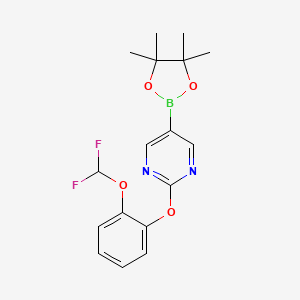
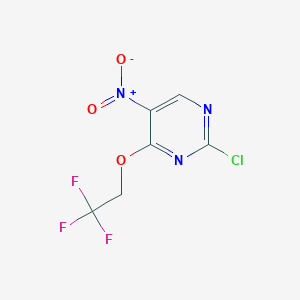
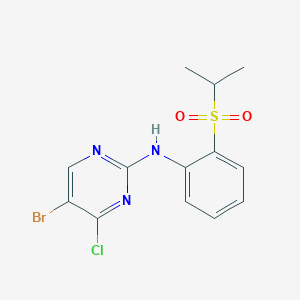
![tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B15329893.png)
